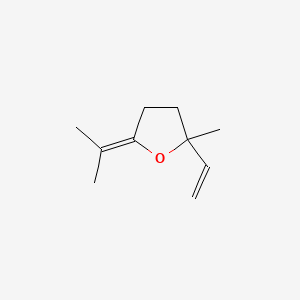

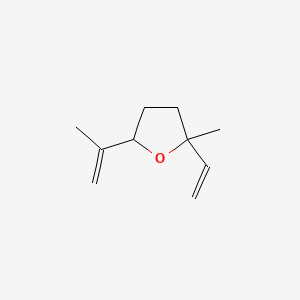

5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran

Description

BenchChem offers high-quality 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethenyl-2-methyl-5-propan-2-ylideneoxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-5-10(4)7-6-9(11-10)8(2)3/h5H,1,6-7H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPNOBILTLSAAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCC(O1)(C)C=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10986568 | |

| Record name | 2-Ethenyl-2-methyl-5-(propan-2-ylidene)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10986568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67304-14-7 | |

| Record name | 2-Ethenyltetrahydro-2-methyl-5-(1-methylethylidene)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67304-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067304147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethenyl-2-methyl-5-(propan-2-ylidene)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10986568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-isopropylidene-2-methyl-2-vinyltetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran

This guide provides an in-depth technical analysis of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran , a specialized monoterpene ether.[1] While often overshadowed by its structural isomer, anhydrolinalool oxide (the isopropenyl form), this compound represents a distinct chemical entity with unique stereochemical and reactivity profiles relevant to fragrance chemistry and organic synthesis.[1]

CAS Registry Number: 67304-14-7 (Isopropylidene isomer) | Related CAS: 13679-86-2 (Isopropenyl isomer/Anhydrolinalool oxide)[1]

Executive Summary

5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran is a bicyclic-like furanoid terpene characterized by a tetrahydrofuran core substituted with a vinyl group, a methyl group, and an exocyclic isopropylidene moiety.[1][2] It is chemically significant as a thermodynamic isomer of anhydrolinalool oxide (5-isopropenyl-2-methyl-2-vinyltetrahydrofuran).[1]

In the context of drug development and fragrance chemistry, this molecule serves as a high-value probe for structure-activity relationship (SAR) studies involving ether-based pharmacophores and is a critical component in the "green/earthy" olfactory spectrum of essential oils (e.g., Camellia sinensis, Citrus aurantifolia).[1]

Chemical Identity & Stereochemistry[1][2]

Structural Analysis

The molecule distinguishes itself from common terpene oxides by the position of the double bond on the C5 substituent.[1]

-

Core Scaffold: Tetrahydrofuran (THF) ring.[1]

-

C2 Substituents: A quaternary center bearing a Methyl group (-CH₃) and a Vinyl group (-CH=CH₂).[1]

-

C5 Substituent: An Isopropylidene group (=C(CH₃)₂), connected via an exocyclic double bond.[1]

Critical Distinction: Most commercial "anhydrolinalool oxide" is the isopropenyl form (-C(CH₃)=CH₂).[1] The isopropylidene form discussed here possesses a tetrasubstituted exocyclic double bond, conferring higher stability against oxidation but distinct steric properties.[1]

| Feature | Isopropylidene Form (Target) | Isopropenyl Form (Common Isomer) |

| CAS | 67304-14-7 | 13679-86-2 |

| C5 Group | =C(CH₃)₂ (Exocyclic alkene) | -C(CH₃)=CH₂ (Terminal alkene) |

| Hybridization | C5 is sp² hybridized | C5 is sp³ hybridized |

| Chirality | 1 Chiral Center (C2) | 2 Chiral Centers (C2, C5) |

Physicochemical Properties

Data derived from isomeric analogues and computational models due to the rarity of the isolated pure isomer.[1]

| Property | Value | Notes |

| Molecular Formula | C₁₀H₁₆O | |

| Molecular Weight | 152.23 g/mol | |

| Boiling Point | 174.9°C @ 760 mmHg | Predicted based on polarity/MW |

| Density | 0.925 g/cm³ | Typical for furanoid terpenes |

| LogP | 2.7 - 2.9 | Lipophilic, crosses BBB |

| Refractive Index | 1.48 - 1.50 | Elevated due to exocyclic conjugation |

| Solubility | Ethanol, DMSO, Chloroform | Insoluble in water |

Synthesis & Biosynthetic Pathway[1]

The formation of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran is best understood as an acid-catalyzed rearrangement of linalool oxides.[1]

Synthesis Workflow (Laboratory)

The synthesis exploits the dehydration of furanoid linalool oxide.[1] The isopropylidene isomer is the thermodynamic product formed via double-bond migration.[1]

-

Precursor: Linalool (oxidized to Linalool Oxide).[1]

-

Cyclization: Acid-catalyzed ring closure of epoxy-linalool yields Furanoid Linalool Oxide.[1]

-

Dehydration: Treatment with strong acid (e.g., p-TsOH) or dehydration agents (POCl₃) eliminates water to form the isopropenyl isomer (Anhydrolinalool oxide).[1]

-

Isomerization: Prolonged acid exposure or thermal treatment causes the migration of the double bond from the terminal (isopropenyl) to the exocyclic (isopropylidene) position to relieve steric strain or maximize hyperconjugation.[1]

Mechanistic Diagram (Graphviz)[1]

Figure 1: Acid-catalyzed synthesis pathway showing the kinetic vs. thermodynamic relationship between the isopropenyl and isopropylidene isomers.[1]

Spectroscopic Characterization

Identification of the isopropylidene form requires distinguishing it from the isopropenyl isomer.[1] NMR is the definitive tool.[1]

Nuclear Magnetic Resonance (NMR) Signatures

-

¹H NMR (500 MHz, CDCl₃):

-

Vinyl Group (C2): Characteristic ABC system at δ 5.0–6.0 ppm (dd, 1H) and δ 5.1–5.3 ppm (m, 2H).[1]

-

Isopropylidene Methyls (C5): Two distinct singlets (or narrow doublets due to allylic coupling) around δ 1.60–1.75 ppm .[1] Crucial: Absence of terminal olefinic protons at δ 4.8 ppm (which would indicate the isopropenyl form).[1]

-

Ring Protons (C3, C4): Multiplets at δ 1.8–2.2 ppm.[1]

-

-

¹³C NMR:

Mass Spectrometry (GC-MS)[1]

-

Molecular Ion: m/z 152 [M]⁺.[1]

-

Base Peak: Likely m/z 137 [M - CH₃]⁺ or fragmentation of the vinyl group.[1]

-

Diagnostic Fragment: Loss of the isopropylidene fragment or retro-Diels-Alder cleavage of the THF ring.[1]

Experimental Protocol: Isolation & Purification

Note: This protocol assumes a mixture of isomers is obtained from the dehydration of linalool oxide.[1]

Objective:

Enrichment of the 5-isopropylidene isomer from a crude anhydrolinalool oxide mixture.

Reagents:

-

Crude Anhydrolinalool Oxide (mixture of isomers)[1]

-

p-Toluenesulfonic acid (p-TsOH)[1]

-

Toluene (Solvent)[1]

-

Saturated NaHCO₃ solution[1]

Methodology:

-

Isomerization Setup: Dissolve 10g of crude mixture in 100mL Toluene. Add 0.5 mol% p-TsOH.

-

Reflux: Heat to reflux (110°C) for 4–6 hours. The thermodynamic drive favors the conjugated isopropylidene form.[1]

-

Monitoring: Monitor via GC-FID. Look for the shift in retention time (Isopropylidene typically elutes slightly later than Isopropenyl on non-polar columns like DB-5 due to shape/polarizability).[1]

-

Quench: Cool to RT and wash with saturated NaHCO₃ to neutralize acid.

-

Workup: Separate organic layer, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Perform fractional distillation under reduced pressure (10 mmHg). Collect fractions and validate structure via ¹H NMR (look for disappearance of terminal alkene protons).

Applications & Biological Activity[1]

Fragrance & Flavor Industry[1][8]

-

Odor Profile: Earthy, leafy, green, with camphoraceous and floral undertones.[1] The isopropylidene isomer contributes to the "dried tea leaf" note found in aged Oolong and Black teas.[1]

-

Stability: The exocyclic double bond makes it more resistant to autoxidation compared to the terminal double bond of the isopropenyl isomer, making it a valuable fixative in "Green" type fragrances.[1]

Pharmacological Potential[1][8]

-

Antimicrobial: Furanoid terpenes often exhibit membrane-disrupting properties against Gram-positive bacteria.[1]

-

Metabolic Probe: Used as a substrate to study cytochrome P450 oxidation of ether-containing terpenes.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6429213, trans-5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran. Retrieved from [Link]

-

ChemSrc (2025). 5-isopropylidene-2-methyl-2-vinyltetrahydrofuran: CAS 67304-14-7.[1][2] Retrieved from [Link][1]

-

NIST Chemistry WebBook. 2-methyl-2-vinyl-5-isopropyltetrahydrofuran (Related Isomer Data). Retrieved from [Link][1]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). Safety evaluation of certain food additives: 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran.[1] Retrieved from [Link][1]

Sources

Biosynthetic Pathways and Analytical Characterization of Anhydrolinalool Oxide in Plants

This guide details the biosynthetic origins, chemical mechanism, and analytical characterization of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran , commonly known as Anhydrolinalool Oxide (or Herboxide).

Content Type: Technical Guide | Audience: Researchers, Drug Development Professionals, Phytochemists

Executive Summary

5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran (C₁₀H₁₆O), widely referred to as Anhydrolinalool Oxide , is a furanoid monoterpene derived from the dehydration of linalool oxides.[1] While often encountered as a trace component in the essential oils of Vitis vinifera (grapes), Camellia sinensis (tea), and Citrus species, it plays a significant role in the floral scent profiles of specific angiosperms (e.g., Jaborosa spp.) and serves as a marker for oxidative metabolism in terpenoid-rich matrices.

This guide delineates the transition from the MEP (Methylerythritol Phosphate) pathway to the final heterocyclic structure, distinguishing between enzymatic transformations (Linalool synthases, CYP76 family P450s) and acid-catalyzed cyclizations . It further provides a validated workflow for its extraction and identification, minimizing the risk of thermal artifacts common in steam distillation.

Chemical Identity and Physicochemical Properties

Before analyzing the pathway, the researcher must establish the precise stereochemical identity of the target.

| Property | Specification |

| IUPAC Name | 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran |

| Common Names | Anhydrolinalool oxide; Herboxide; Dehydroxylinalool oxide |

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol |

| Structure Type | Furanoid Monoterpene Ether |

| Key Isomers | cis- and trans- diastereomers (based on vinyl vs. isopropylidene orientation) |

| Odor Profile | Earthy, leafy, slightly camphoraceous; distinct from the floral note of linalool |

| Solubility | Soluble in ethanol, diethyl ether; insoluble in water |

Biosynthetic Pathway: From GPP to Furanoid Ether

The formation of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran is a downstream event in the metabolism of Linalool . The pathway is bipartite: an initial enzymatic phase controlled by terpene synthases and cytochrome P450s, followed by a physicochemical phase involving cyclization and dehydration.

Phase I: Precursor Generation (Enzymatic)

The pathway originates in the plastid via the MEP Pathway , generating the universal precursor Geranyl Diphosphate (GPP) .

-

Linalool Formation:

-

Enzyme: Linalool Synthase (LIS) .[1]

-

Mechanism: Ionization of GPP to the linalyl cation, followed by water capture.

-

Stereochemistry: Plants typically produce (S)-(+)-linalool or (R)-(-)-linalool enantioselectively, which dictates the stereochemistry of downstream oxides.

-

-

Epoxidation/Hydroxylation:

-

Enzyme: Cytochrome P450 Monooxygenases (CYP76 Family) .

-

Key Isoforms: CYP76C1 (Arabidopsis), CYP76C2, CYP76C4.

-

Reaction: The enzyme catalyzes the oxidation of the C6-C7 double bond of linalool to form 6,7-epoxylinalool , or hydroxylation at C8 to form 8-hydroxylinalool .[2]

-

Note: The 6,7-epoxide is the obligate intermediate for furanoid oxide formation.

-

Phase II: Cyclization and Dehydration (Physicochemical/Enzymatic)

The conversion of the epoxide to the tetrahydrofuran ring and subsequent dehydration is often driven by local acidity in the plant vacuole or during oil secretory processes, though specific cyclases may facilitate this in high-producing species.

-

Formation of Linalool Oxide (Furanoid):

-

Mechanism: Intramolecular nucleophilic attack of the C3-hydroxyl group on the C6-C7 epoxide.

-

Product: Linalool Oxide (Furanoid) (2-methyl-2-vinyl-5-(1-hydroxy-1-methylethyl)tetrahydrofuran).

-

Kinetics: This cyclization is spontaneous in acidic aqueous environments but can be enzymatically chaperoned.

-

-

Dehydration to Anhydrolinalool Oxide:

-

Mechanism: Elimination of a water molecule from the C5-hydroxyisopropyl group.

-

Result: Formation of the exocyclic double bond (isopropylidene group).

-

Driver: This step is thermodynamically favored under acidic conditions or thermal stress. In biological systems (e.g., Jaborosa flowers), this is likely a regulated dehydration preventing the re-hydration of the molecule.

-

Pathway Visualization

The following diagram illustrates the flow from GPP to the target compound.

Figure 1: Biosynthetic trajectory of Anhydrolinalool Oxide. Note the critical P450-mediated oxidation step prior to cyclization.

Experimental Protocols for Characterization

Distinguishing naturally occurring Anhydrolinalool oxide from laboratory artifacts (formed during steam distillation) is critical. The following protocol uses Headspace Solid-Phase Microextraction (HS-SPME) to ensure data integrity.

Protocol A: Artifact-Free Extraction (HS-SPME)

Objective: Isolate volatiles from plant tissue without thermal degradation.

-

Sample Preparation:

-

Weigh 1.0 g of fresh plant tissue (e.g., grape skin, tea leaves, or whole flowers).

-

Place immediately into a 20 mL headspace vial.

-

Add 10 µL of internal standard (e.g., 2-octanol, 50 mg/L in water) to the vial wall, avoiding direct contact with the sample.

-

Seal with a magnetic screw cap containing a PTFE/silicone septum.

-

-

Equilibration & Extraction:

-

Fiber Selection: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber (50/30 µm) for broad polarity coverage.

-

Incubation: Heat sample to 40°C for 15 minutes (agitation: 250 rpm). Note: Do not exceed 50°C to prevent thermal dehydration of linalool oxides.

-

Extraction: Expose the fiber to the headspace for 30 minutes at 40°C.

-

-

Desorption:

-

Insert fiber into the GC injection port (250°C) for 3 minutes in splitless mode.

-

Protocol B: GC-MS Identification

Objective: Confirm structure via Mass Spectral fragmentation and Retention Index (RI).

-

Column: DB-Wax (polar) or DB-5 (non-polar). A polar column is preferred for separating oxide isomers.

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temperature Program: 40°C (3 min) → 5°C/min → 230°C (10 min).

-

Mass Spectrometry: 70 eV ionization energy.

Key Identification Criteria:

| Parameter | Value / Characteristic |

|---|---|

| Base Peak (m/z) | 59 (Hydroxyisopropyl fragment - often dominant in precursors), 93 , 94 |

| Molecular Ion (M+) | 152 (Visible, unlike many alcohols) |

| Retention Index (DB-5) | ~1020 - 1045 (varies by isomer) |

| Retention Index (Wax) | ~1150 - 1180 |

| Diagnostic Fragment | Loss of methyl (M-15 = 137) is often observed. |

Technical Considerations for Drug Development

For professionals investigating this compound for pharmacological applications (e.g., as a marker or active agent):

-

Stability: The compound is sensitive to strong acids. In acidic formulations (pH < 3), it may rearrange or hydrolyze.

-

Thermal Artifacts: If the detection levels correlate linearly with extraction temperature, the compound may be an artifact of Linalool Oxide dehydration during analysis. True biosynthetic presence is confirmed only if detected at ambient temperature (e.g., via dynamic headspace sampling of living flowers).

-

Isomeric Mixtures: Natural samples often contain a mixture of cis- and trans- isomers.[3] Biological activity assays must report the isomeric ratio, as stereochemistry often dictates receptor binding affinity.

References

-

Monoterpenol Oxidative Metabolism: Role in Plant Adaptation. Source: Frontiers in Plant Science. URL:[Link]

-

Linalool and Lilac Aldehyde/Alcohol Biosynthesis in Clarkia breweri. Source: Plant Physiology. URL:[Link]

-

CYP76 Family Enzymes Catalyze Linalool Oxidation. Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

-

Anhydrolinalool Oxide (Herboxide) Chemical Data. Source: NIST Chemistry WebBook.[4] URL:[Link]

-

Floral Scent Evolution in Jaborosa (Solanaceae). Source: MDPI (Plants). URL:[Link]

Sources

- 1. Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- | 13679-86-2 | Benchchem [benchchem.com]

- 2. Formation of 8-hydroxylinalool in tea plant Camellia sinensis var. Assamica ‘Hainan dayezhong’ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ScenTree - Linalool oxide (CAS N° 1365-19-1) [scentree.co]

- 4. Anhydrolinalool oxide [webbook.nist.gov]

Natural Occurrence and Chemical Architecture of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran (Davana Ether)

Executive Summary

5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran, commonly known as Davana Ether , represents a specialized class of sesquiterpene oxides found predominantly in the essential oil of Artemisia pallens Wall. (Davana).[1][2][3][4][5][6][7][8][9][10] Unlike its biosynthetic precursor, davanone—which constitutes the bulk of the oil but is largely odorless—Davana ether is a potent olfactive agent contributing significantly to the oil’s characteristic balsamic, fruity, and persistent notes. This guide analyzes the compound's natural occurrence, stereochemical complexity, biosynthetic origin, and isolation protocols, providing a foundational resource for its application in pharmacology and high-end perfumery.

Chemical Identity and Stereochemical Landscape[2]

The molecule is a cyclic ether derived from the oxidative metabolism of farnesyl pyrophosphate. Its structure features a tetrahydrofuran (THF) core substituted with a vinyl group, a methyl group, and an isopropylidene moiety.[11][12]

Nomenclature and Identifiers

| Parameter | Detail |

| IUPAC Name | 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran |

| Common Name | Davana Ether |

| CAS Number | 35470-57-6 (Isomer mixture); 67304-14-7 |

| Molecular Formula | C₁₅H₂₂O₂ |

| Molecular Weight | 234.34 g/mol |

| Classification | Sesquiterpene oxide / Furanoid terpene |

Stereochemistry

The presence of chiral centers at C2 and C5 (depending on ring closure mechanics) allows for multiple stereoisomers. In nature, Davana ether often co-occurs with stereoisomers of davanone and nordavanone . The specific stereochemistry is critical for bioactivity and olfactory profile, with the cis- and trans-isomers exhibiting distinct chromatographic behaviors.

Botanical Source and Natural Occurrence

While traces of davanone derivatives appear in various Artemisia species (e.g., A. herba-alba), Davana Ether is almost exclusively harvested from Artemisia pallens Wall., an aromatic herb indigenous to southern India.

Distribution in Artemisia pallens

The concentration of Davana ether is dynamic, regulated by the plant's phenological stage.[1] Research indicates an inverse relationship between davanone and Davana ether concentrations as the plant matures.

Table 1: Phenological Variation of Davana Ether in A. pallens

| Growth Stage | Davanone Content (%) | Davana Ether Content (%) | Physiological Context |

|---|---|---|---|

| Flower Head Emergence | 50 - 65% | 0.5 - 2.0% | Biosynthetic flux favors ketone accumulation. |

| Anthesis (Full Bloom) | 40 - 50% | 2.5 - 4.0% | optimal harvest window for oil yield. |

| Seed Set Initiation | 30 - 40% | 5.0 - 8.0% | Oxidative cyclization of davanone increases ether fraction. |

Environmental Factors

Cultivation conditions significantly impact the ether fraction. Plants grown in nitrogen-rich soils with moderate water stress during the flowering phase tend to show accelerated conversion of davanone to its ether derivatives, enhancing the oil's olfactory value.

Biosynthetic Trajectory

The biosynthesis of Davana ether is a non-linear oxidative pathway starting from the ubiquitous terpene precursor Farnesyl Pyrophosphate (FPP). The pathway is characterized by the cyclization of the acyclic sesquiterpene ketone, davanone.

Mechanistic Pathway

-

Precursor Formation: FPP cyclizes to form Germacrene A or a related intermediate, which is then oxidized to Davanone .

-

Oxidative Functionalization: Davanone undergoes enzymatic hydroxylation or epoxidation at the isopropyl side chain.

-

Cyclization: An intramolecular nucleophilic attack (likely acid-mediated in the plant vacuole) closes the tetrahydrofuran ring, expelling water or rearranging the epoxide to form the Davana Ether skeleton.

Figure 1: Proposed biosynthetic pathway from FPP to Davana Ether via the Davanone intermediate.

Isolation and Analytical Profiling

Isolating Davana ether requires distinguishing it from the structurally similar davanone. The ether is less polar and possesses a distinct retention index.

Extraction Protocol

Method: Steam Distillation followed by Fractional Distillation.

-

Rationale: Steam distillation preserves the volatile ether fraction while separating it from heavier plant waxes. Subsequent fractional distillation enriches the ether content by removing the bulk davanone.

Analytical Characterization (GC-MS)

Davana ether is identified by its specific Kovats Retention Index (RI) and Mass Fragmentation pattern.

Table 2: Chromatographic Properties

| Column Type | Kovats RI | Key Mass Fragments (m/z) |

|---|---|---|

| DB-5 (Non-polar) | 1487 - 1517 | 111 (Base Peak), 93, 43, 234 (M+) |

| DB-Wax (Polar) | 1650 - 1680 | Shift due to ether oxygen interaction. |

Note: The base peak at m/z 111 is characteristic of the tetrahydrofuran ring fragmentation.

Isolation Workflow

The following protocol outlines the purification of Davana ether for research purposes.

Figure 2: Isolation workflow for obtaining high-purity Davana Ether from plant material.

Industrial and Pharmacological Significance

Olfactory Impact

In the fragrance industry, Davana ether is valued for its "lift." While davanone provides the body of the scent, the ether fraction contributes the diffusive, sharp, fruity-balsamic top notes that make Davana oil unique in chypre and fougère accords.

Pharmacological Potential

Recent screening of Artemisia oils suggests that the ether fraction contributes to the oil's antimicrobial profile.

-

Antifungal Activity: Exhibits inhibition against Fusarium and Alternaria species.

-

Mechanism: The lipophilic nature of the vinyl-tetrahydrofuran moiety allows membrane penetration, potentially disrupting fungal cell wall integrity.

References

-

Thomas, A. F., & Dubini, R. (1974). The Isolation, Structure, and Synthesis of Davana Ether, an Odoriferous Compound of the Oil of Artemisia pallens Wall.[6] Helvetica Chimica Acta.[6] Link

-

Mallavarapu, G. R., et al. (1999). Influence of plant growth stage on the essential oil content and composition in Davana (Artemisia pallens Wall).[1][5] Journal of Agricultural and Food Chemistry. Link

-

NIST Chemistry WebBook. (2023). Davana ether Mass Spectrum and Retention Index Data. National Institute of Standards and Technology.[7] Link

-

ScenTree. (2023). Davana Oil: Composition and Olfactory Properties.[1] ScenTree SAS. Link

-

PubChem. (2023). Compound Summary: Davana Ether (CID 5370105).[2] National Center for Biotechnology Information. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Davana ether | C15H22O2 | CID 5370105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. davana ether, 35470-57-6 [thegoodscentscompany.com]

- 4. Davana ether [webbook.nist.gov]

- 5. Influence of plant growth stage on the essential oil content and composition in Davana (Artemisia pallens wall.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Davana ether [webbook.nist.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. ScenTree - Davana oil (CAS N° 8016-03-3) [scentree.co]

- 10. Davana ether [webbook.nist.gov]

- 11. Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-|lookchem [lookchem.com]

- 12. 67304-14-7_CAS号:67304-14-7_5-isopropylidene-2-methyl-2-vinyltetrahydrofuran - 化源网 [m.chemsrc.com]

Stereochemical Dynamics and Synthetic Control of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran

Topic: Stereochemistry and isomerism of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran Format: Technical Whitepaper Author Role: Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran , a specialized monoterpene ether structurally related to the anhydrolinalool oxides. Often overshadowed by its isomer, 5-isopropenyl-2-methyl-2-vinyltetrahydrofuran, the isopropylidene variant represents a thermodynamically distinct entity where the C5 exocyclic double bond dictates unique stereochemical rules.

This document is designed for researchers in organic synthesis and fragrance chemistry. It details the structural divergence of this molecule from standard linalool oxides, outlines a self-validating synthetic protocol based on thermodynamic equilibration, and provides the necessary analytical frameworks for unambiguous identification.

Structural Architecture and Stereogenicity

To master the synthesis of this compound, one must first understand how it differs from the more common "linalool oxide" derivatives.

The Stereochemical Simplification

The defining feature of 5-isopropylidene-2-methyl-2-vinyltetrahydrofuran is the isopropylidene group (

-

Contrast with Isopropenyl Isomer: The common natural product 5-isopropenyl-2-methyl-2-vinyltetrahydrofuran possesses two chiral centers (C2 and C5), leading to four stereoisomers (two pairs of enantiomers, often labeled cis and trans).

-

The Isopropylidene Effect: In the target molecule, the double bond is exocyclic to the tetrahydrofuran ring at C5. This geometry renders C5 achiral (planar

hybridization). -

Result: The molecule possesses only one stereogenic center at C2 (the quaternary carbon holding the methyl and vinyl groups). Consequently, it exists as a single pair of enantiomers:

-

(2R)-5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran

-

(2S)-5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran

-

Geometric Isomerism

Because the isopropylidene group bears two identical methyl substituents, there is no E/Z (geometric) isomerism about the exocyclic double bond. This simplifies the analytical profile significantly compared to other terpene ethers.

| Feature | 5-Isopropenyl isomer (Common) | 5-Isopropylidene isomer (Target) |

| Structure | Side chain double bond ( | Exocyclic double bond ( |

| Chiral Centers | C2 and C5 | C2 only |

| Isomer Count | 4 (2 diastereomeric pairs) | 2 (1 enantiomeric pair) |

| Thermodynamics | Kinetic product | Thermodynamic product (more substituted alkene) |

Synthetic Pathways: The Thermodynamic Sink

The formation of the isopropylidene isomer is driven by acid-catalyzed isomerization. While the cyclization of linalool initially yields the isopropenyl kinetic product, prolonged exposure to Brønsted acids or specific Lewis acids drives the migration of the double bond into conjugation with the ring oxygen (though not fully conjugated, the tetrasubstituted alkene is energetically favorable).

Mechanism of Action

The pathway proceeds via the cyclodehydration of linalool or the diol intermediate. The critical step for the target molecule is the carbocation rearrangement that shifts the double bond from the terminal position (isopropenyl) to the exocyclic position (isopropylidene).

Figure 1: Mechanistic pathway illustrating the conversion of Linalool to the target Isopropylidene isomer via acid-catalyzed equilibration.

Experimental Protocol: Acid-Catalyzed Cycloisomerization

This protocol utilizes p-Toluenesulfonic acid (pTSA) to drive the cyclization and subsequent isomerization.[1]

Objective: Synthesize 5-isopropylidene-2-methyl-2-vinyltetrahydrofuran from (±)-Linalool. Scale: 50 mmol input.

Materials & Reagents[2]

-

(±)-Linalool (97%+)

-

p-Toluenesulfonic acid monohydrate (pTSA·H₂O)

-

Toluene (Anhydrous)

-

Sodium bicarbonate (sat.[1] aq.)

-

Magnesium sulfate (anhydrous)

Step-by-Step Methodology

-

Reaction Setup:

-

Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charge the flask with Linalool (7.7 g, 50 mmol) and Toluene (100 mL) .

-

Add pTSA·H₂O (0.47 g, 2.5 mmol, 5 mol%) .

-

-

Cyclodehydration (The Thermodynamic Drive):

-

Heat the mixture to vigorous reflux (110°C).

-

Monitor water collection in the Dean-Stark trap.

-

Critical Control Point: Reflux must be maintained for 4–6 hours . Shorter times yield the isopropenyl kinetic isomer. The extended heat promotes the double bond migration to the isopropylidene position.

-

-

Quench and Workup:

-

Cool the reaction mixture to room temperature.

-

Wash the organic phase with saturated NaHCO₃ (2 × 50 mL) to neutralize the acid catalyst.

-

Wash with Brine (50 mL) .

-

Dry the organic layer over MgSO₄ , filter, and concentrate under reduced pressure.

-

-

Purification (Validation Step):

-

The crude oil contains a mixture of isomers.[1]

-

Perform Flash Column Chromatography (Silica Gel 60).

-

Eluent: Hexane:Ethyl Acetate (95:5).

-

Elution Order: The isopropylidene isomer typically elutes after the isopropenyl isomer due to slightly higher polarity from the more accessible ether oxygen lone pairs (less steric shielding than the isopropenyl form).

-

Analytical Characterization & Isomer Differentiation

Distinguishing the target molecule from its isomers is critical. The following data points serve as the validation criteria.

NMR Spectroscopy Signatures

The most definitive proof of the isopropylidene structure is the absence of terminal alkene protons and the presence of two singlet methyl groups attached to the double bond.

| Proton Environment | 5-Isopropenyl Isomer (Unwanted) | 5-Isopropylidene Isomer (Target) |

| Vinyl Group (C2) | Multiplets at 5.0–6.0 ppm | Multiplets at 5.0–6.0 ppm |

| Side Chain Alkene | Two singlets ~4.8 & 4.9 ppm (Terminal | Absent |

| Side Chain Methyls | One singlet ~1.7 ppm ( | Two singlets ~1.6 & 1.7 ppm ( |

| C5 Proton | Triplet/Multiplet ~4.3 ppm | Absent (C5 is quaternary) |

Separation Workflow (Graphviz)

Figure 2: Analytical decision tree for validating the isolation of the isopropylidene isomer.

Biological & Sensory Context

While often synthesized as a mixture, the pure enantiomers of these furanoid terpenes exhibit distinct sensory thresholds.

-

Odor Profile: Generally described as floral, woody, and slightly earthy. The isopropylidene isomer tends to have a "heavier" oily note compared to the sharper, greener isopropenyl isomer.

-

Metabolic Origin: In Vitis vinifera (grape) and other terpene-rich plants, these oxides are often storage forms of linalool, released via enzymatic hydrolysis or acid hydrolysis during fermentation.

References

-

Mechanistic Insight into Linalool Cycliz

- Source: National Institutes of Health (NIH) / PubChem

- Context: Defines the acid-catalyzed pathways of linalool deriv

-

URL:[Link]

-

Synthesis of Furanoid Terpenes

-

Stereochemical Data for 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran

-

Acid-C

- Source: MDPI (Molecules Journal)

- Context: Discusses the thermodynamic equilibration of terpene double bonds under acidic conditions (relevant to the isopropenyl -> isopropylidene shift).

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. Tetrahydrofuran synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cis-5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran | C10H16O | CID 21576892 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Historical Review of the Synthesis of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran and Its Isomers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The substituted tetrahydrofuran motif is a cornerstone in the architecture of numerous natural products and bioactive molecules, exhibiting a wide spectrum of biological activities. Among these, 5-isopropylidene-2-methyl-2-vinyltetrahydrofuran and its endocyclic isomer, 5-isopropenyl-2-methyl-2-vinyltetrahydrofuran (commonly known as linalool oxide), are significant monoterpenoids. Their unique structural features and presence in various natural sources have made them important targets for synthetic chemists. This technical guide provides a comprehensive historical review of the synthetic strategies developed for this tetrahydrofuran core, tracing the evolution of methodologies from early acid-catalyzed cyclizations to modern stereoselective approaches. This exploration offers valuable insights into the chemical ingenuity applied to the synthesis of complex cyclic ethers and their role in the broader context of natural product synthesis, such as in the pursuit of novel antibiotics like Platensimycin.

Early Explorations: The Acid-Catalyzed Cyclization of Linalool

The earliest and most direct route to the 5-isopropenyl-2-methyl-2-vinyltetrahydrofuran core involves the acid-catalyzed cyclization of the naturally abundant tertiary alcohol, linalool. This transformation, first reported in the early 20th century, laid the groundwork for subsequent synthetic endeavors.

The generally accepted mechanism for this reaction proceeds through the initial epoxidation of the trisubstituted double bond of linalool, followed by an intramolecular acid-catalyzed ring-opening of the epoxide by the tertiary alcohol. This process typically yields a mixture of the furanoid (five-membered ring) and pyranoid (six-membered ring) isomers of linalool oxide.[1][2]

Key Methodological Advancements:

-

Early Reagents: Initial studies utilized strong mineral acids, which often led to a complex mixture of products and low yields of the desired tetrahydrofuran.

-

Peroxy-acid Mediated Epoxidation: A significant improvement came with the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to first form the epoxide of linalool. Subsequent treatment with a milder acid, like p-toluenesulfonic acid (PTSA), provides greater control over the cyclization and improves the yield of the furanoid isomers.[3][4]

Representative Experimental Protocol: Acid-Catalyzed Cyclization of Linalool

-

Epoxidation: Linalool is dissolved in a chlorinated solvent, such as dichloromethane, and cooled to 0 °C.

-

m-CPBA (1.1 equivalents) is added portion-wise, and the reaction is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Cyclization: A catalytic amount of p-toluenesulfonic acid is added to the reaction mixture.

-

Work-up: The reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude mixture of linalool oxide isomers.[3][5]

The Rise of Oxidative Cyclization of Dienes

A more sophisticated and stereoselective approach to constructing the tetrahydrofuran ring system involves the oxidative cyclization of 1,5-dienes. This methodology, which gained prominence in the latter half of the 20th century, offers a powerful tool for the controlled formation of multiple stereocenters in a single step.

The reaction is typically mediated by transition metal-oxo species, such as osmium tetroxide (OsO₄), potassium permanganate (KMnO₄), or ruthenium-based catalysts.[6] The mechanism is believed to proceed through a [3+2] cycloaddition of the metal-oxo species across one of the double bonds, followed by an intramolecular attack of the second double bond.

Causality Behind Experimental Choices:

The choice of metal oxidant and reaction conditions significantly influences the stereochemical outcome of the cyclization. For instance, osmium-catalyzed methods often exhibit high diastereoselectivity, favoring the formation of cis-substituted tetrahydrofurans.[7] The use of chiral ligands can also induce enantioselectivity, making this a valuable strategy for asymmetric synthesis.

Modern Strategies in the Context of Natural Product Synthesis: The Case of Platensimycin

The discovery of the potent antibiotic Platensimycin, which features a complex tetracyclic core containing a substituted tetrahydrofuran ring, spurred the development of novel and elegant synthetic strategies.[8] These total syntheses provide a showcase of modern organic chemistry and highlight the importance of the 5-isopropylidene-2-methyl-2-vinyltetrahydrofuran motif in complex molecule synthesis.

Key strategies employed in the synthesis of the Platensimycin core include:

-

Intramolecular Diels-Alder Reactions: This powerful cycloaddition strategy has been utilized to construct the polycyclic framework with a high degree of stereocontrol.[8]

-

Rhodium-Catalyzed Asymmetric Cycloisomerization: This method allows for the enantioselective formation of key carbocyclic intermediates.[9][10]

-

Ring-Closing Metathesis: This Nobel Prize-winning reaction has been instrumental in forming the cyclic ether ring in a convergent manner.[11]

The Isopropylidene Isomer: A Note on Isomerization

While the majority of synthetic efforts have focused on the more readily accessible 5-isopropenyl isomer (linalool oxide), the 5-isopropylidene isomer is also of interest. The isomerization of the exocyclic double bond to the endocyclic position can be achieved under acidic conditions, often as a side reaction during the acid-catalyzed cyclization of linalool, particularly with stronger acids and higher temperatures.[12] Specific catalytic systems, including certain transition metals and zeolites, can also promote this isomerization.[13]

Quantitative Data Summary

| Method | Starting Material | Key Reagents | Typical Yield (%) | Diastereoselectivity | Enantioselectivity | Historical Significance |

| Acid-Catalyzed Cyclization | Linalool | m-CPBA, PTSA | 40-60 (furanoid isomers) | Mixture of diastereomers | Racemic (from racemic linalool) | First reported synthesis, direct and simple.[2][3] |

| Oxidative Cyclization | 1,5-Diene | OsO₄, NMO | 60-80 | High (often cis) | Can be made enantioselective with chiral ligands | High stereocontrol in a single step.[6][7] |

| Intramolecular Diels-Alder | Functionalized Triene | Heat or Lewis Acid | Variable | High | High (with chiral auxiliaries or catalysts) | Key step in several Platensimycin syntheses.[8] |

| Rh-Catalyzed Cycloisomerization | Enyne | Chiral Rhodium Catalyst | 70-90 | High | High (up to 98% ee) | Advanced method for asymmetric synthesis.[9][10] |

Visualizing the Synthetic Pathways

Acid-Catalyzed Cyclization of Linalool

Caption: Acid-catalyzed cyclization of linalool to form linalool oxide isomers.

General Scheme for Oxidative Cyclization of a 1,5-Diene

Caption: Oxidative cyclization of a 1,5-diene to a tetrahydrofuran diol.

Conclusion

The synthesis of 5-isopropylidene-2-methyl-2-vinyltetrahydrofuran and its isomers has a rich history, evolving from simple acid-catalyzed rearrangements of a natural product to highly sophisticated and stereoselective methodologies. The journey from linalool to the complex core of Platensimycin reflects the broader advancements in synthetic organic chemistry. For researchers and drug development professionals, understanding this history provides not only a toolbox of synthetic methods for constructing substituted tetrahydrofurans but also a deeper appreciation for the interplay between natural product chemistry and the art of chemical synthesis. The continued development of catalytic and stereoselective methods will undoubtedly lead to even more efficient and elegant routes to this important class of molecules in the future.

References

-

Stereoselective Approach to the Racemic Oxatetracyclic Core of Platensimycin. The Journal of Organic Chemistry, 2013.

-

Enantioselective Synthesis of the Platensimycin Core: Application Notes and Protocols. Benchchem, 2025.

-

Total Synthesis of (−)-Platensimycin, a Novel Antibacterial Agent. PMC, 2009.

-

Enantioselective Synthesis of the Platensimycin Core by Silver(I)‐Promoted Cyclization of Δ6‐α‐Iodoketone. SciSpace, 2019.

-

Industrial Production of Linalool Oxide: A Comprehensive Guide to Synthesis and Purification Protocols. Benchchem, 2025.

-

Synthesis of all Eight Stereoisomers of Linalool Oxide: Application Notes and Protocols. Benchchem, 2025.

-

Total Synthesis of Platensimycin and Related Natural Products. PMC, 2010.

-

Linalool. Wikipedia, 2023.

-

Tetrahydrofuran and Tetrahydropyran Derivatives as Odor Substances. Perfumer & Flavorist, 1995.

-

One-pot synthesis at room temperature of epoxides and linalool derivative pyrans in monolacunary Na7PW11O39-catalyzed oxidation reactions by hydrogen peroxide. RSC Publishing, 2020.

-

Linalool oxide (CAS N° 1365-19-1). ScenTree, 2023.

-

Rose oxide (CAS N° 16409-43-1). ScenTree, 2023.

-

Solvent-free dehydration, cyclization, and hydrogenation of linalool with a dual heterogeneous catalyst system to generate a high-performance sustainable aviation fuel. PMC, 2022.

-

A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. MDPI, 2021.

-

Mechanism of Os-Catalyzed Oxidative Cyclization of 1,5-Dienes. ACS Publications, 2019.

-

A New and Simple Synthetic Route to Furaniod Linalool Oxide from Citral. DEStech Transactions on Engineering and Technology Research, 2017.

-

Minimizing byproduct formation in linalool oxide synthesis. Benchchem, 2025.

-

Ru-catalysed oxidative cyclisation of 1,5-dienes: an unprecedented role for the co-oxidant. Royal Society of Chemistry, 2020.

-

Comparative perspective and synthetic applications of transition metal mediated oxidative cyclisation of 1,5-dienes towards cis-2,5-disubstituted tetrahydrofurans. Organic & Biomolecular Chemistry, 2016.

-

The direct oxidative diene cyclization and related reactions in natural product synthesis. Beilstein Journal of Organic Chemistry, 2016.

-

Two-step, stereoselective synthesis of linalyl oxides by asymmetric allylic O-alkylation. ResearchGate, 2011.

-

A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. MDPI, 2021.

-

Process for the preparation of rose oxide. Google Patents, 1965.

-

Process for the preparation of rose oxide. Google Patents, 1998.

-

Experimental procedure for the preparation of all the isomeric forms of linalool oxide starting from (R). ResearchGate, 2021.

-

A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. Semantic Scholar, 2021.

-

5-ISOPROPENYL-2-METHYL-2-VINYLTETRAHYDROFURAN, CIS-. GSRS, 2023.

-

isoPropylidene–isopropenyl isomerisation in the reaction of α-bromo-ββ-dimethylacrylic acid with alkoxides. Journal of the Chemical Society, 1949.

-

Acid-Catalyzed Cyclization of Terpenes Under Homogeneous and Heterogeneous Conditions as Probed Through Stereoisotopic Studies: A Concerted Process with Competing Preorganized Chair and Boat Transition States. ResearchGate, 2011.

-

Process for the production of linalool oxide or of linalool oxide containing mixtures. Google Patents, 2002.

-

Catalytic Isomerization of Olefins and Their Derivatives: A Brief Overview. IntechOpen, 2021.

-

Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate. Florida Atlantic University, 2006.

-

acid catalyzed esterification: Topics by Science.gov. Science.gov, 2023.

-

Highly selective acid-catalyzed olefin isomerization of limonene to terpinolene by kinetic suppression of overreactions in a confined space of porous metal–macrocycle frameworks. PMC, 2022.

-

Highly selective acid-catalyzed olefin isomerization of limonene to terpinolene by kinetic suppression of overreactions in a con. Semantic Scholar, 2022.

-

Publications. Schultz Lab, 2023.

Sources

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. znaturforsch.com [znaturforsch.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ru-catalysed oxidative cyclisation of 1,5-dienes: an unprecedented role for the co-oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Total Synthesis of (−)-Platensimycin, a Novel Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Total Synthesis of Platensimycin and Related Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Highly selective acid-catalyzed olefin isomerization of limonene to terpinolene by kinetic suppression of overreactions in a confined space of porous metal–macrocycle frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Catalytic Isomerization of Olefins and Their Derivatives: A Brief Overview | IntechOpen [intechopen.com]

Molecular weight and physical constants of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran

The following technical guide provides an in-depth analysis of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran , a specialized monoterpene ether.

Molecular Characteristics, Physical Constants, and Synthetic Reactivity

Executive Summary

5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran (CAS: 67304-14-7) is a bicyclic-like monoterpene ether characterized by a tetrahydrofuran core substituted with a vinyl group and an exocyclic isopropylidene moiety.[1] Often discussed in the context of anhydrolinalool oxides , this molecule serves as a critical, albeit often transient, intermediate in the synthesis of cycloheptanoid terpenes such as Karahanaenone . Its distinct structural tension—specifically the exocyclic double bond at the C5 position—renders it highly reactive compared to its thermodynamic isomer, the isopropenyl-substituted anhydrolinalool oxide.

This guide details the physicochemical constants, synthesis protocols, and mechanistic pathways relevant to researchers in fragrance chemistry and natural product synthesis.

Chemical Identity & Structural Analysis

The molecule is an isomer of the more common "anhydrolinalool oxide" (which typically refers to the isopropenyl form). The distinction lies in the position of the double bond on the isopropyl substituent:

-

Target Molecule: 5-Isopropylidene (Exocyclic double bond attached directly to the ring).

-

Common Isomer: 5-Isopropenyl (Terminal double bond).

| Parameter | Data Specification |

| IUPAC Name | 2-Ethenyl-2-methyl-5-(propan-2-ylidene)tetrahydrofuran |

| Common Synonyms | 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran; 2-Ethenyl-2-methyl-5-propan-2-ylideneoxolane |

| CAS Registry Number | 67304-14-7 |

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol |

| SMILES | CC(=C1CCC(O1)(C)C=C)C |

| Classification | Monoterpene Ether / Furanoid Terpene |

Structural Visualization

The following diagram illustrates the connectivity, highlighting the quaternary center at C2 and the exocyclic isopropylidene group at C5.

Figure 1: Structural connectivity of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran showing the critical C5 exocyclic unsaturation.

Physical & Chemical Constants

The following data represents the specific physicochemical properties for CAS 67304-14-7. Researchers should note that commercial samples often exist as mixtures with the isopropenyl isomer (CAS 13679-86-2).

| Property | Value | Condition / Notes |

| Physical State | Liquid | Colorless to pale yellow oil |

| Boiling Point | 187.9 °C | @ 760 mmHg (Standard Atmosphere) |

| Density | 0.945 g/cm³ | @ 25 °C |

| Flash Point | ~55–60 °C | Predicted (Combustible Liquid) |

| Refractive Index ( | 1.4650 | Predicted (Based on structural isomers) |

| Solubility | Insoluble | Water |

| Solubility | Soluble | Ethanol, Diethyl Ether, Chloroform |

| Vapor Pressure | ~0.8 mmHg | @ 25 °C (Estimated) |

Technical Note on Stability: The isopropylidene isomer is thermodynamically less stable than the isopropenyl isomer. Upon heating or acid catalysis, it may isomerize to the isopropenyl form or undergo a Cope rearrangement (see Section 4).

Synthesis & Production Protocols

The synthesis of this molecule generally proceeds via the cyclization of acyclic monoterpenes (Linalool) followed by dehydration.

Protocol: Acid-Catalyzed Cyclodehydration

Objective: Synthesis of furanoid terpene ethers from Linalool.

-

Precursor Preparation:

-

Cyclization (The Linalool Oxide Step):

-

Treat 6,7-epoxylinalool with dilute acid (e.g., 5%

) or heat. -

Result: Intramolecular attack of the C3-hydroxyl group onto the epoxide ring forms Linalool Oxides (tetrahydrofuran derivatives with a hydroxymethyl group).

-

-

Dehydration to Anhydrolinalool Oxides:

-

Reagents: p-Toluenesulfonic acid (pTSA) in refluxing benzene or toluene (Dean-Stark trap).

-

Process: The hydroxyl group on the side chain is eliminated.

-

Product Distribution: This yields a mixture of:

-

Isomer A (Major): 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran (Thermodynamic product).

-

Isomer B (Minor/Transient): 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran (Kinetic product).

-

-

-

Isolation:

-

Separation requires careful fractional distillation or preparative Gas Chromatography (GC) due to the close boiling points of the isomers.

-

Validation: Monitor the shift of the vinyl protons via

H-NMR. The isopropylidene group will show a distinct lack of terminal vinyl protons on the side chain, replaced by two methyl singlets (

-

Reactivity & Mechanistic Pathways (The Karahanaenone Rearrangement)

The most scientifically significant property of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran is its role as a precursor to Karahanaenone via a [3,3]-sigmatropic rearrangement (Claisen/Cope type).

Mechanism: When heated (thermolysis >150°C), the molecule undergoes a ring expansion. The vinyl group at C2 and the isopropylidene group at C5 align to facilitate a [3,3]-shift, cleaving the C-O bond and forming a seven-membered ring ketone.

Figure 2: Thermolytic rearrangement pathway converting the tetrahydrofuran precursor into the cycloheptenone skeleton.

Applications & Safety

Applications

-

Fragrance Chemistry: Used as a high-value intermediate for creating "exotic" floral and herbal notes found in hop oil (Humulus lupulus) and cypress oil.

-

Flavor Industry: The rearrangement product, Karahanaenone, contributes to the characteristic aroma of certain hop varieties used in brewing.

-

Entomological Research: Investigated as a semiochemical or pheromone analog due to its structural similarity to naturally occurring linalool oxides found in plant-insect signaling systems.

Safety Profile

-

Hazards: Combustible liquid. May cause skin and eye irritation.

-

Handling: Perform all synthesis and thermolysis steps under a fume hood.

-

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon) to prevent spontaneous oxidation or polymerization.

References

-

National Institute of Standards and Technology (NIST). (2023). 2-Methyl-2-vinyl-5-isopropylidenetetrahydrofuran - Mass Spectrum and Constants. NIST Chemistry WebBook, SRD 69. [Link]

- Demole, E., & Enggist, P. (1971). Novel Synthesis of 2,2,5-Trimethylcyclohept-4-en-1-one (Karahanaenone). Helvetica Chimica Acta, 54(2), 456-463. (Describes the rearrangement mechanism).

-

ChemSrc. (2024). CAS 67304-14-7: 5-isopropylidene-2-methyl-2-vinyltetrahydrofuran Physical Properties. [Link]

-

PubChem. (2024).[4] Compound Summary: Anhydrolinalool Oxide Isomers. National Library of Medicine. [Link]

- Ohloff, G. (1994). Scent and Fragrances: The Fascination of Odors and Their Chemical Perspectives. Springer-Verlag. (Reference for terpene ether reactivity).

Sources

Technical Guide: Role of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran in Terpene Metabolism

This technical guide provides a comprehensive analysis of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran , a specialized furanoid monoterpene. It details the molecule's chemical identity, biosynthetic origins via the linalool pathway, metabolic significance in plant systems, and analytical characterization.

Executive Summary

5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran (CAS: 67304-14-7) is a bicyclic-like furanoid monoterpene ether.[1][2] It is a structural isomer of anhydrolinalool oxide and a downstream metabolite of linalool . Often found in the volatile fractions of Vitis vinifera (grape), Camellia sinensis (tea), and Sambucus nigra (elderflower), this molecule serves as a critical marker for oxidative terpene metabolism and flavor maturation. Unlike its precursor linalool, which is a primary terpene alcohol, this ether represents a "dead-end" or stable termination product of oxidative cyclization and dehydration, contributing significantly to the "earthy," "woody," and "floral" notes in essential oils and fermented products.

Chemical Identity & Structural Properties

This molecule belongs to the class of furanoid monoterpenes . Its structure is characterized by a tetrahydrofuran (THF) ring substituted with a vinyl group and a methyl group at the C2 position, and an isopropylidene group at the C5 position.

Nomenclature and Isomerism

Confusion often arises between the isopropylidene and isopropenyl isomers.

-

Isopropenyl Isomer (Anhydrolinalool Oxide): Contains a -C(CH3)=CH2 group. (CAS: 13679-86-2).

-

Isopropylidene Isomer (Target Molecule): Contains a =C(CH3)2 group exocyclic to the ring. (CAS: 67304-14-7).[1][2][3][4]

These isomers are often co-occurring and can interconvert under acidic conditions or thermal stress, but they possess distinct retention indices and olfactory thresholds.

Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran |

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol |

| CAS Registry Number | 67304-14-7 |

| Appearance | Colorless to pale yellow liquid |

| Odor Profile | Earthy, green, woody, slightly floral (reminiscent of aged wine or tea) |

| Solubility | Soluble in ethanol, oils; insoluble in water |

| LogP (Predicted) | ~2.7 - 3.3 |

Biosynthetic Pathway & Mechanism

The formation of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran is a non-enzymatic dehydration event following an enzymatic oxidation cascade. It is a key branch of the Linalool Metabolism pathway.

The Pathway

-

Precursor Generation: (S)-Linalool is produced from Geranyl Diphosphate (GPP) by Linalool Synthase (LIS).

-

P450 Oxidation: Cytochrome P450 enzymes (specifically the CYP76 family, such as CYP76F14 in grapes) hydroxylate linalool at the C6,7 double bond to form 6,7-Epoxylinalool .

-

Cyclization: 6,7-Epoxylinalool undergoes intramolecular cyclization (attack of the C3-hydroxyl on the epoxide) to form Linalool Oxides (furanoid and pyranoid forms).

-

Dehydration (Aromatization): Under acidic conditions or enzymatic catalysis, the hydroxyl group of the furanoid linalool oxide is eliminated (dehydration), creating a double bond.

-

Elimination towards the side chain yields the Isopropenyl isomer.

-

Elimination involving the methyl groups yields the Isopropylidene isomer (thermodynamically favored in certain acidic environments).

-

Pathway Visualization

Figure 1: Biosynthetic pathway from Linalool to 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran, highlighting the oxidative cyclization and subsequent dehydration steps.[5]

Metabolic Role & Biological Significance[8]

Plant Defense and Signaling

In Camellia sinensis (tea), this molecule is upregulated in response to herbivory (e.g., by the tea green leafhopper Empoasca onukii). The damage induces the release of volatiles including linalool oxides and their dehydrated derivatives.

-

Mechanism: These volatiles act as synomones , attracting natural enemies of the herbivores (parasitic wasps).

-

Marker of Stress: High concentrations often correlate with abiotic stress or mechanical damage.

Flavor Chemistry (Enology)

In winemaking, particularly with terpene-rich varietals like Muscat and Riesling , this molecule is a crucial aroma compound.

-

Bound vs. Free: It often exists as a glycoside (bound form) in the grape skin. During fermentation and aging, hydrolysis releases the free terpene.

-

Aging Marker: The concentration of anhydrolinalool oxides tends to increase with wine age due to the slow acid-catalyzed dehydration of linalool oxides in the acidic wine medium (pH 3.0–3.5).

Analytical Characterization Protocols

Extraction Methodology

To isolate this volatile ether without inducing thermal rearrangement, Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard.

Protocol:

-

Sample Prep: Homogenize 5g of plant tissue (or 10mL liquid) in a 20mL headspace vial. Add 2g NaCl to induce "salting out."

-

Fiber Selection: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber for optimal capture of polar and non-polar volatiles.

-

Equilibration: Incubate at 40°C for 30 minutes with agitation (500 rpm).

-

Extraction: Expose fiber to headspace for 30 minutes at 40°C.

-

Desorption: Desorb in GC inlet at 250°C for 3 minutes (splitless mode).

GC-MS Identification

Researchers must rely on Retention Indices (RI) and Mass Spectral fragmentation patterns, as the isomers have similar boiling points.

| Parameter | Specification |

| Column | DB-Wax (Polar) or DB-5 (Non-polar) |

| Retention Index (DB-Wax) | Approx. 1450 - 1480 |

| Retention Index (DB-5) | Approx. 1080 - 1110 |

| Key Mass Ions (m/z) | 137 (Base Peak, [M-CH3]+), 93 , 95 , 79 , 43 |

| Diagnostic Feature | The loss of a methyl group (M-15) is prominent. The isopropylidene isomer often shows a stronger m/z 137 signal compared to the isopropenyl form. |

Applications in Drug Development & Industry

While primarily a flavor/fragrance ingredient (FEMA 3759 covers the isomer mixture), its metabolic stability makes it a candidate for metabolic engineering .

-

Biocatalysis: Engineering yeast strains (e.g., S. cerevisiae) expressing CYP76F14 allows for the production of these high-value oxygenated terpenes from simple sugars.

-

Bioactivity: Preliminary studies suggest weak antimicrobial activity against oral pathogens, likely due to membrane disruption typical of lipophilic terpenes.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6429213, 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran. PubChem. Available at: [Link]

-

Ilc, T. et al. (2016). Monoterpenol Oxidative Metabolism: Role in Plant Adaptation and Potential Applications. Frontiers in Plant Science. Available at: [Link]

-

Scott, E. et al. (2020). Changes in Tea Plant Secondary Metabolite Profiles as a Function of Leafhopper Density and Damage. Frontiers in Plant Science. Available at: [Link]

-

NIST Mass Spectrometry Data Center. 2-methyl-2-vinyl-5-isopropyltetrahydrofuran (Related Structure Data). NIST Chemistry WebBook.[6] Available at: [Link]

-

Food and Agriculture Organization (FAO). Compendium of Food Additive Specifications: 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran. FAO JECFA. Available at: [Link]

Sources

- 1. 化工产品目录_字母排序 I_第354页_Chemicalbook [chemicalbook.com]

- 2. 5-isopropylidene-2-methyl-2-vinyltetrahydrofuran | 67304-14-7 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CAS#:67304-14-7 | 5-isopropylidene-2-methyl-2-vinyltetrahydrofuran | Chemsrc [chemsrc.com]

- 5. The Phytochemical Composition, Biological Effects and Biotechnological Approaches to the Production of High-Value Essential Oil from Geranium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (2R,5R)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran [webbook.nist.gov]

IUPAC nomenclature and synonyms for 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran

An In-Depth Technical Guide to 2-Ethenyl-2-methyl-5-(prop-1-en-2-yl)oxolane

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the molecule commonly known in the flavor and fragrance industry as 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran. We begin by clarifying the correct IUPAC nomenclature—2-ethenyl-2-methyl-5-(prop-1-en-2-yl)oxolane—and elucidating its stereoisomeric forms. The document details its physicochemical properties, outlines a robust laboratory-scale synthesis protocol with mechanistic insights, and describes standard analytical methods for its characterization. While its primary application lies in the flavor and fragrance sector, we also explore its potential relevance to drug development professionals as a bio-derived chiral building block and in the context of green chemistry, drawing parallels with its structural analog, 2-methyltetrahydrofuran (2-MeTHF).

Definitive Nomenclature and Structural Elucidation

A point of initial clarification is the compound's nomenclature. While often referred to by the trivial name "5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran," this is technically incorrect as it implies an exocyclic double bond at the isopropyl group. The correct structure contains a terminal double bond, making the substituent an isopropenyl group.

The systematic IUPAC name for this compound is 2-ethenyl-2-methyl-5-(prop-1-en-2-yl)oxolane [1]. It is a cyclic ether with two stereocenters at positions 2 and 5 of the tetrahydrofuran ring, leading to the existence of cis and trans diastereomers.

Synonyms and Identifiers

The compound is known by numerous synonyms and trade names, reflecting its widespread use in the fragrance industry. A consolidated list of these identifiers is crucial for comprehensive literature and database searches.

| Identifier Type | Value | Source(s) |

| Common Name | 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran | [2] |

| Synonym | Anhydrolinalool oxide | [1][2] |

| Synonym | Dehydroxylinalool Oxide | [1][3] |

| Synonym | Herboxide | [2] |

| Synonym | Lime Oxide | [2] |

| CAS Number (Mixture) | 13679-86-2 | [2][3] |

| CAS Number (cis-isomer) | 54750-69-5 | [4][5] |

| CAS Number (trans-isomer) | 54750-70-8 | [6] |

| FEMA Number | 3759 | [2] |

| EC Number | 237-184-9 | [2] |

| Molecular Formula | C10H16O | [2] |

Molecular Structure and Stereochemistry

The presence of two chiral centers gives rise to two pairs of enantiomers, which are diastereomeric to each other (cis and trans). The relative orientation of the vinyl and isopropenyl groups dictates the cis/trans designation.

Caption: 2D structures of cis and trans diastereomers.

Physicochemical Properties

The compound is a colorless liquid with a characteristic pungent, herbaceous, and green aroma[2]. Its physical properties are well-documented and essential for its application and handling.

| Property | Value | Source(s) |

| Molecular Weight | 152.23 g/mol | [4] |

| Appearance | Colorless clear liquid | [2][3] |

| Odor | Pungent herbaceous, green, camphoraceous, piney | [2] |

| Density | 0.874 - 0.878 g/cm³ @ 25 °C | [2][3] |

| Refractive Index | 1.449 - 1.454 @ 20 °C | [2][3] |

| Flash Point | 46.11 °C (115 °F) TCC | [3] |

| Solubility | Soluble in oils and ethanol | [2] |

Synthesis and Mechanistic Insights

This tetrahydrofuran derivative is most commonly synthesized via the acid-catalyzed intramolecular cyclization of linalool, a naturally occurring terpene alcohol. This reaction is a classic example of an electrophilic addition to a double bond followed by intramolecular nucleophilic attack.

Reaction Mechanism

The synthesis proceeds through a protonation-initiated cyclization cascade. The choice of a mild acid catalyst is critical to prevent undesired side reactions, such as dehydration or polymerization.

Caption: Proposed mechanism for acid-catalyzed cyclization of linalool.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system for synthesizing a mixture of cis- and trans-anhydrolinalool oxide from linalool. The removal of water via a Dean-Stark apparatus drives the reaction to completion.

Materials:

-

Linalool (97% or higher purity)

-

Formic acid (88%)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, Dean-Stark trap, condenser, heating mantle, separatory funnel

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add linalool (15.4 g, 0.1 mol) and toluene (100 mL). The toluene acts as an azeotropic agent to facilitate water removal.

-

Catalyst Addition: Add formic acid (0.5 mL) dropwise to the stirring solution. The use of a mild organic acid minimizes charring and side-product formation.

-

Dehydration and Cyclization: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to a gentle reflux. Water will begin to collect in the trap. Continue refluxing for 4-6 hours or until no more water is collected. This step provides a visual confirmation of reaction progress.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the formic acid catalyst. Repeat the wash. The cessation of effervescence indicates complete neutralization.

-

Workup - Extraction: Wash the organic layer with 50 mL of brine to remove residual water and inorganic salts.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. The free-flowing nature of the drying agent after swirling indicates sufficient drying. Filter the mixture to remove the drying agent.

-

Purification: Remove the toluene solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield the final product as a clear, colorless liquid.

Analytical Characterization

To ensure identity and purity, particularly the ratio of cis to trans isomers, chromatographic and spectroscopic methods are employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for the analysis of this compound. The non-polar nature of the molecule makes it well-suited for separation on standard capillary columns.

Typical GC Parameters:

-

Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Inlet Temperature: 250 °C

-

Oven Program: 60 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold 5 min

-

MS Transfer Line: 280 °C

-

Ion Source: 230 °C, Electron Ionization (EI) at 70 eV

Kovats Retention Indices: The retention index is a normalized measure of retention time, which aids in compound identification across different systems.

| Column Type | Kovats Index (trans-isomer) | Kovats Index (cis-isomer) | Source(s) |

| Semi-standard non-polar | 971 - 1021 | 971 - 1021 | [2][6] |

| Standard polar | 1253 | 1253 | [2][6] |

Applications and Relevance in Chemical Synthesis

Flavor and Fragrance Industry

The primary application of this molecule is as a flavoring and fragrance agent[2][3]. It imparts fresh, citrusy (lime), and herbal notes to a wide range of consumer products. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the substance and concluded it poses "no safety concern at current levels of intake when used as a flavouring agent"[7].

Relevance to Drug Development Professionals

While not a therapeutic agent itself, 2-ethenyl-2-methyl-5-(prop-1-en-2-yl)oxolane holds relevance for the pharmaceutical and fine chemical industries as a bio-derived building block.

A Green Chemistry Perspective: The structure is an analog of 2-methyltetrahydrofuran (2-MeTHF), a solvent gaining significant traction as a green, sustainable alternative to tetrahydrofuran (THF)[8][9]. 2-MeTHF is derived from renewable feedstocks and offers advantages such as higher stability towards basic organometallic reagents and limited miscibility with water, which simplifies workup procedures[8][10]. This compound, derived from the natural product linalool, shares this "green" pedigree.

Chiral Building Block: The molecule contains two stereocenters and is derived from a readily available natural source. This makes it an attractive chiral scaffold for the synthesis of more complex molecules. The tetrahydrofuran ring is a prevalent structural motif in many biologically active natural products and pharmaceuticals.

Caption: Role as a bio-derived intermediate in chemical synthesis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a flammable liquid and vapor[2].

-

Hazard Statement (H226): Flammable liquid and vapor.

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P233: Keep container tightly closed.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

References

-

PubChem. (n.d.). 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). cis-5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). trans-5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran. National Center for Biotechnology Information. Retrieved from [Link]

-

precisionFDA. (n.d.). 5-ISOPROPENYL-2-METHYL-2-VINYLTETRAHYDROFURAN. U.S. Food and Drug Administration. Retrieved from [Link]

-

The Good Scents Company. (n.d.). dehydroxylinalool oxide. Retrieved from [Link]

-

precisionFDA. (n.d.). 5-ISOPROPENYL-2-METHYL-2-VINYLTETRAHYDROFURAN, TRANS-. U.S. Food and Drug Administration. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 5-ISOPROPENYL-2-METHYL-2-VINYLTETRAHYDROFURAN, CIS-. Retrieved from [Link]

-

NIST. (n.d.). 2-methyl-2-vinyl-5-isopropyltetrahydrofuran. NIST Chemistry WebBook. Retrieved from [Link]

-

INCHEM. (2006). JECFA Evaluations-5-ISOPROPENYL-2-METHYL-2-VINYLTETRAHYDROFURAN (cis and trans MIXTURE). Retrieved from [Link]

-